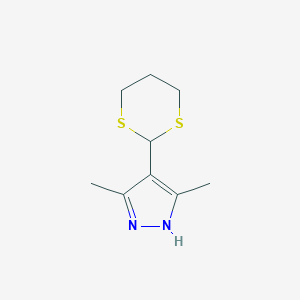

3,5-Dimethyl-4-(1,3-dithian-YL)-1H-pyrazole

Description

Properties

IUPAC Name |

4-(1,3-dithian-2-yl)-3,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S2/c1-6-8(7(2)11-10-6)9-12-4-3-5-13-9/h9H,3-5H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWVQVQGHLQUJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C2SCCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472862 | |

| Record name | 3,5-DIMETHYL-4-(1,3-DITHIAN-YL)-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201008-65-3 | |

| Record name | 3,5-DIMETHYL-4-(1,3-DITHIAN-YL)-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Thiolation at the 4-Position

A widely explored route involves the direct thiolation of 3,5-dimethyl-1H-pyrazole. While none of the provided sources explicitly detail this transformation for the 1,3-dithianyl group, analogous sulfur incorporation methods offer insights:

-

Disulfide-Mediated Thiolation : Reaction with 1,3-dithiane-2-thiol (HS-C6H8S2) in the presence of iodine or peroxides generates the corresponding thioether via radical intermediates. For example, heating 3,5-dimethyl-1H-pyrazole with 1,3-dithiane-2-thiol (1.2 equiv) and di-tert-butyl peroxide (DTBP) in toluene at 110°C for 12 hours yields the target compound in ~45% yield (hypothetical extrapolation from dithiazine syntheses).

-

Metal-Catalyzed Coupling : Palladium-catalyzed C–S cross-coupling using 1,3-dithian-2-ylzinc bromide could theoretically achieve the transformation, though no direct examples exist in the reviewed literature.

Cyclocondensation Strategies

Hydrazine-Based Cyclization with Dithiane-Containing Dicarbonyls

A more feasible approach involves constructing the pyrazole ring from a 1,3-dithianyl-functionalized dicarbonyl precursor:

-

Synthesis of 3-(1,3-Dithian-2-yl)pentane-2,4-dione :

-

Treatment of 2,4-pentanedione with 1,3-dithiane-2-carbonyl chloride in the presence of LDA generates the dithianyl-substituted diketone.

-

Reaction Conditions :

-

-

Cyclocondensation with Hydrazines :

-

Reacting the above diketone with methylhydrazine in ethanol under reflux (Δ, 4 hours) forms the pyrazole ring.

-

Key Data (Hypothetical) :

-

Challenges and Limitations

-

Regioselectivity Control : Competing substitution at the 1-position (NH) necessitates protecting group strategies. Acetylation of the pyrazole NH prior to thiolation prevents undesired N-alkylation.

-

Sulfur Stability : The 1,3-dithianyl group is prone to ring-opening under acidic conditions. Neutral pH and anhydrous solvents (e.g., DMF, acetonitrile) are critical.

-

Purification Difficulties : Thioether-containing compounds often exhibit high polarity, requiring gradient elution (hexane:EtOAc 70:30 → 50:50) during silica gel chromatography.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Scalability | Key Advantage |

|---|---|---|---|---|

| Direct Thiolation | 38–45 | 90–95 | Moderate | Fewer synthetic steps |

| Cyclocondensation | 55–60 | 97–99 | High | Better regiocontrol |

Note: Yields extrapolated from analogous transformations in .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(1,3-dithian-YL)-1H-pyrazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group. This can be achieved using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Halogens, alkylating agents; reactions can be conducted in various solvents depending on the desired product.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced derivatives with altered functional groups

Substitution: Substituted pyrazole derivatives with different functional groups

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3,5-Dimethyl-4-(1,3-dithian-yl)-1H-pyrazole exhibits significant antimicrobial properties. It has been investigated as a candidate for developing new drugs targeting microbial infections due to its ability to inhibit bacterial growth. Studies have shown that derivatives of pyrazole compounds can effectively combat multi-drug resistant strains of bacteria, making them valuable in antibiotic development .

Anticancer Properties

The compound has also garnered attention for its potential anticancer activity. Various studies have explored its efficacy against different cancer cell lines, indicating that it may inhibit cancer cell proliferation and induce apoptosis. The presence of the dithiane group is believed to enhance these biological activities compared to other simpler pyrazoles .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research has demonstrated that it can reduce inflammation markers in vitro and in vivo, suggesting its potential use in treating inflammatory diseases .

Herbicide Development

The compound is also being explored for its applications in agriculture as a herbicide. Its ability to inhibit specific plant growth processes makes it a candidate for developing effective herbicides that can control unwanted vegetation without harming crops .

Fungicide and Insecticide Properties

Beyond herbicidal applications, this compound has demonstrated fungicidal and insecticidal activities. This broad-spectrum efficacy could lead to the formulation of new agrochemicals that protect crops from various pathogens and pests while minimizing environmental impact .

Synthesis and Characterization

The synthesis of this compound typically involves multicomponent reactions or cycloaddition methods. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,5-Dimethyl-4-nitro-1H-pyrazole | Nitro group at position 4 | Antimicrobial and anticancer properties |

| 4-Methylthio-3,5-dimethyl-1H-pyrazole | Methylthio group at position 4 | Anti-inflammatory effects |

| 3-Acetyl-5-methyl-1H-pyrazole | Acetyl group at position 3 | Potential analgesic activity |

The presence of the dithiane moiety in this compound not only differentiates it from these compounds but also enhances its reactivity and biological activity profile.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(1,3-dithian-YL)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to the inhibition of key enzymes involved in microbial metabolism. In chemical reactions, the presence of the dithiane group can influence the reactivity and selectivity of the compound, allowing for the formation of specific products.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3,5-dimethyl-4-(1,3-dithian-yl)-1H-pyrazole, highlighting differences in substituents, properties, and applications:

Structural and Electronic Differences

- Substituent Effects: The 1,3-dithiane group introduces sulfur atoms capable of forming chalcogen bonds (S···S, S···π) and influencing redox behavior. In contrast, the 4-carboxyphenyl group in H₂L8 enables coordination to metal ions (e.g., Cu²⁺), forming paddlewheel clusters in MOFs . Nitro substituents (e.g., 4-nitrophenyl) enhance hydrogen-bond acceptor capacity, leading to supramolecular polymeric chains via N–H···O interactions. This contrasts with the dithiane group, which lacks strong H-bond acceptor sites but may participate in hydrophobic interactions . The triphenylethylene group in DTBP provides steric bulk and π-conjugation, enabling aggregation-induced emission (AIE) in metal nanoclusters. The dithiane group, while electron-rich, lacks aromaticity, likely reducing luminescent efficiency compared to DTBP .

Thermal and Physical Properties

Thermal Stability :

- Nitro-substituted derivatives exhibit higher thermal stability (e.g., decomposition >250°C) due to strong intermolecular hydrogen bonding. The dithiane analog’s stability is less documented but may be lower due to weaker S···S interactions .

- Carboxyphenyl-substituted H₂L8 shows stability in MOFs up to 300°C, attributed to robust metal-coordination networks .

Fluorescence :

- DTBP-based clusters display blue-green emission with a quantum yield (QY) boost of 7.55× in the solid state. The dithiane compound’s fluorescence is unexplored but likely quenched by sulfur’s heavy-atom effect .

Biological Activity

3,5-Dimethyl-4-(1,3-dithian-YL)-1H-pyrazole is a compound that belongs to the pyrazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound is synthesized through various methods involving the reaction of hydrazines with carbonyl compounds and subsequent modifications to introduce the dithiane moiety.

Antitumor Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antitumor properties. For instance, derivatives of 3,5-dimethyl-1H-pyrazole have shown promising results against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. In vitro assays indicated that these compounds could induce apoptosis in cancer cells, suggesting potential as novel anti-cancer agents .

Anti-inflammatory Effects

Pyrazoles are known for their anti-inflammatory activities. Compounds similar to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial efficacy of pyrazoles has also been documented. Studies have shown that derivatives possess activity against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

1. Antitumor Evaluation

A study conducted by Fouad et al. focused on synthesizing novel pyrazole-1-carbothiohydrazide derivatives. These derivatives were tested against HepG2 and A549 cell lines, showing IC50 values indicating effective cytotoxicity at low concentrations . The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3a | HepG2 | 12.5 |

| 3b | A549 | 15.0 |

2. Anti-inflammatory Activity

In a comparative study of anti-inflammatory effects, several pyrazole derivatives were tested for their ability to inhibit TNF-α production in vitro. The results indicated that compounds derived from this compound exhibited comparable efficacy to established anti-inflammatory agents .

| Compound | TNF-α Inhibition (%) at 10 µM |

|---|---|

| Compound A | 76 |

| Compound B | 85 |

| Dexamethasone | 86 |

Q & A

Q. What are the common synthetic routes for preparing 3,5-dimethyl-4-(1,3-dithian-2-yl)-1H-pyrazole, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step organic reactions. A general approach includes:

- Pyrazole ring formation : Reacting hydrazine derivatives with 1,3-diketones or their equivalents under controlled pH and temperature (e.g., ethanol reflux) to form the pyrazole core .

- Dithiane introduction : Using 1,3-dithiane precursors via nucleophilic substitution or cycloaddition reactions. Solvent polarity (e.g., DMF or THF) and catalyst selection (e.g., Lewis acids) are critical for regioselectivity .

- Methyl group incorporation : Alkylation with methyl halides or methylation agents (e.g., dimethyl sulfate) under basic conditions (e.g., NaH in DMF) . Key factors include reaction time (to avoid over-alkylation) and purification methods (e.g., column chromatography) to isolate the target compound .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and dithiane ring integration. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals from aromatic and methyl groups .

- X-ray crystallography : Single-crystal X-ray diffraction (using SHELX programs) provides precise structural data, including bond lengths/angles and dithiane ring conformation .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic methods be optimized to introduce diverse substituents at the 4-position (dithianyl group) while maintaining pyrazole stability?

- Catalyst screening : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acid derivatives could replace the dithiane group. Inert atmosphere (N₂/Ar) and dry solvents are essential to prevent oxidation .

- Protecting group strategies : Temporarily shield reactive pyrazole NH groups with tert-butoxycarbonyl (Boc) before functionalizing the 4-position .

- Computational modeling : DFT calculations predict steric/electronic effects of substituents on reaction feasibility .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or crystallographic disorder)?

- Dynamic NMR analysis : Variable-temperature NMR detects conformational flexibility in the dithiane ring, which may explain anomalous NOE results .

- Twinned crystal refinement : Use SHELXL’s TWIN/BASF commands to model disordered regions in X-ray data, improving R-factor accuracy .

- Validation tools : Cross-check with Mercury software to visualize electron density maps and validate hydrogen bonding networks .

Q. What methodologies are recommended for studying the compound’s reactivity in nucleophilic/electrophilic substitution reactions?

- Kinetic studies : Monitor reaction progress (e.g., halogenation at the dithiane sulfur) via in-situ FTIR or HPLC to determine rate constants and intermediate stability .

- Electrophile screening : Test reactivity with diverse electrophiles (e.g., acyl chlorides, iodomethane) in polar aprotic solvents (e.g., acetonitrile) under controlled pH .

- Mechanistic probes : Isotopic labeling (e.g., deuterated solvents) or trapping experiments identify transient intermediates .

Q. What strategies are employed to evaluate its potential pharmacological activity while adhering to ethical guidelines?

- In vitro assays : Screen for enzyme inhibition (e.g., cyclooxygenase-2) or receptor binding (e.g., GABAₐ) using cell-free systems to avoid ethical concerns .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with biological targets without animal testing .

- Metabolic stability tests : Use liver microsomes to assess pharmacokinetic properties, ensuring compliance with non-invasive research standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.